WX-037
描述
WX-037 is a novel, orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the α and δ isoforms (IC₅₀ values in the low nanomolar range) and weaker inhibition of β, γ isoforms, and DNA-dependent protein kinase (DNA-PK). Preclinical studies demonstrate its efficacy in colorectal, breast, and ovarian cancer models, particularly in tumors with PIK3CA mutations or PTEN loss, where it suppresses AKT and S6 phosphorylation, leading to growth inhibition and tumor regression .
属性
IUPAC 名称 |
NONE |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
WX037, WX-037, WX 037 |
产品来源 |
United States |
相似化合物的比较
Potency and Selectivity
WX-037’s potency and isoform selectivity are compared with pictilisib (GDC-0941) , a well-characterized pan-class I PI3K inhibitor:
| Parameter | This compound | Pictilisib (GDC-0941) |
|---|---|---|
| GI₅₀ in HCT116 (nM) | 2934 | 1081 |
| GI₅₀ in HT29 (nM) | 112 | 157 |
| Isoform Selectivity | α/δ > β/γ/DNA-PK | Pan-class I (α/β/γ/δ) |
| mTOR Inhibition | None | None |
| Key Mutations Sensitive | PIK3CA, PTEN loss | PIK3CA, PTEN loss |
Pharmacokinetic (PK) Profile
PK studies in HCT116 and HT29 xenograft models reveal similarities between this compound and pictilisib:
| Parameter | This compound (50 mg/kg) | Pictilisib (50 mg/kg) |
|---|---|---|
| Plasma Cmax (ng/mL) | 1,414 (6 h) | 1,200 (6 h) |
| Tumor Cmax (ng/mL) | 1,200 (6 h) | 1,100 (6 h) |
| T₁/₂ (h) | ~18 | ~16 |
Both drugs achieve tumor concentrations exceeding their GI₅₀ values at 6 h post-dose, but levels decline below GI₅₀ by 24 h, necessitating daily dosing .
Efficacy in Preclinical Models
- Single-Agent Activity: this compound (50 mg/kg) induced tumor growth delay in HCT116 xenografts, consistent with pictilisib’s effects. However, neither achieved complete regression as monotherapy . In HT29 models, this compound’s GI₅₀ (112 nM) was superior to pictilisib (157 nM), suggesting enhanced activity in PIK3CA-mutant tumors .
- Combination Therapy: this compound + WX-554 (MEK inhibitor) synergistically inhibited tumor growth (p<0.01 vs. monotherapy), mirroring results with pictilisib + MEK inhibitors. This synergy correlates with enhanced suppression of ERK and S6 phosphorylation .
Mechanistic Differentiation
- Pictilisib shares this 4EBP1-sparing effect, highlighting a class-specific trait of pan-PI3K inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
